Cholesteryl hydroxystearate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40445-72-5 |

|---|---|

Molecular Formula |

C45H80O3 |

Molecular Weight |

669.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C45H80O3/c1-7-8-9-16-22-37(46)23-17-14-12-10-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h25,34-35,37-42,46H,7-24,26-33H2,1-6H3/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI Key |

XKMYWNHZAQUEPY-YZGJEOKZSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Isomeric SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Other CAS No. |

40445-72-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Hydroxystearate: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a multifaceted compound with significant applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, synthesis, and analysis. Furthermore, it explores its biological activities, particularly its emerging role in immunomodulation, and proposes a potential signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this unique cholesterol derivative.

Core Properties and Characteristics

This compound is a white, waxy solid or a white to slightly yellowish crystalline substance.[1][2][3] It is characterized by its lipophilic nature, being soluble in non-polar solvents and insoluble in water.[2][3] This inherent hydrophobicity is a key determinant of its function in various applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C45H80O3 | [1][4][] |

| Molecular Weight | 669.1 g/mol | [1][4] |

| Appearance | White, waxy solid or white to slightly yellowish crystalline substance | [1][2][3] |

| Melting Point | ~ 75-80 °C | [2] |

| Solubility | Insoluble in water; Soluble in non-polar solvents | [2][3] |

| Computed XLogP3-AA | 15.6 | [1] |

| Computed Topological Polar Surface Area | 46.5 Ų | [1] |

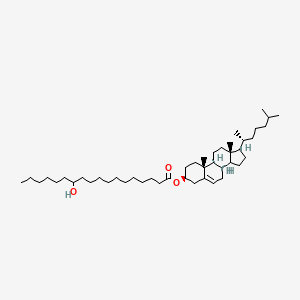

Chemical Structure

This compound is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of 12-hydroxystearic acid.[3] The chemical structure is depicted below.

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with 12-hydroxystearic acid. While specific, detailed protocols for this exact compound are not widely published, a general procedure based on established esterification methods can be outlined. Common methods for the synthesis of cholesteryl esters include direct esterification, acylation with acyl chlorides, and ester exchange.[]

Generalized Esterification Protocol:

-

Reactant Preparation: Dissolve cholesterol and a slight molar excess of 12-hydroxystearic acid in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Figure 2: Generalized Experimental Workflow for Synthesis and Purification.

Analysis of this compound

The characterization and analysis of this compound can be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. For cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the cholestadiene ion, is often observed.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra would confirm the presence of the cholesterol backbone and the 12-hydroxystearate acyl chain, with characteristic signals for the steroidal protons and the protons and carbons of the fatty acid chain.

Biological Activity and Signaling

This compound has been noted for its biological activities, particularly its potential in immunomodulation and its relevance in the context of atherosclerosis.

Immunomodulatory Effects

Studies have indicated that this compound can exhibit immune regulatory activity. It has been shown to significantly promote the secretion of nitric oxide (NO) by mouse peritoneal macrophages.[] This suggests a role in modulating macrophage function, which is critical in both innate and adaptive immunity. Furthermore, it has been observed to activate mouse T cells, promoting their secretion of tumor necrosis factor (TNF) and interferon (IFN).[]

Role in Atherosclerosis

Cholesterol and its esters are central to the pathogenesis of atherosclerosis. Oxidized cholesteryl esters are known to accumulate in atherosclerotic lesions and contribute to the inflammatory processes within the arterial wall.[9] While the specific role of this compound in this context is not fully elucidated, its potential to modulate immune cell function suggests it could influence the progression of atherosclerosis.

Proposed Signaling Pathway

The precise signaling pathway initiated by this compound is not yet fully characterized. However, based on the known activities of its constituent molecules and related oxysterols, a plausible pathway can be proposed. Cholesterol and its metabolites are known to interact with nuclear receptors such as the Liver X Receptors (LXRs) and influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[10] The observed increase in NO production in macrophages could be mediated through the activation of inducible nitric oxide synthase (iNOS), which is often regulated by transcription factors like NF-κB.

References

- 1. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. ferwer.com [ferwer.com]

- 4. GSRS [precision.fda.gov]

- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol 25-hydroxylase production by dendritic cells and macrophages is regulated by type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

Cholesteryl Hydroxystearate (CAS 40445-72-5): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate (CAS 40445-72-5), an ester of cholesterol and hydroxystearic acid, is a multifaceted compound with emerging applications in biomedical research and drug delivery. While traditionally utilized in the cosmetics industry for its emollient and viscosity-controlling properties, recent preliminary data suggests its potential role in modulating key biological processes, including immune responses and enzyme inhibition. This technical guide provides a comprehensive overview of the current, albeit limited, research applications of this compound, focusing on its potential therapeutic benefits. This document outlines its chemical and physical properties, summarizes available quantitative data, and provides detailed experimental protocols for investigating its biological activities. Furthermore, it visualizes potential signaling pathways and experimental workflows to aid researchers in designing future studies.

Chemical and Physical Properties

This compound is a large, lipophilic molecule with the chemical formula C45H80O3 and a molecular weight of approximately 669.13 g/mol .[] Its structure combines the rigid steroid nucleus of cholesterol with a long, hydroxylated fatty acid chain, imparting unique physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40445-72-5 | N/A |

| Molecular Formula | C45H80O3 | [] |

| Molecular Weight | 669.13 g/mol | [] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in nonpolar organic solvents | N/A |

Note: Specific quantitative data for properties like melting point, boiling point, and density are not consistently reported in publicly available literature and may vary depending on the purity and isomeric form of the compound.

Research Applications in Biomedicine

Preliminary research suggests that this compound may have therapeutic potential in several areas, primarily stemming from its purported immunomodulatory and enzyme-inhibitory activities.

Immunomodulation: Macrophage Activation

There are indications that this compound can stimulate macrophages, a key component of the innate immune system.[] Activated macrophages play a crucial role in host defense and inflammation, and their modulation can have significant therapeutic implications. One of the key indicators of macrophage activation is the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.

It is hypothesized that this compound may activate macrophages through signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.

Caption: Proposed NF-κB signaling pathway for macrophage activation by this compound.

Enzyme Inhibition: α-Glucosidase

This compound has been reported to exhibit inhibitory activity against α-glucosidase.[] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes.

Table 2: Potential Quantitative Data for α-Glucosidase Inhibition by this compound

| Parameter | Description | Expected Value/Unit |

| IC50 | Concentration for 50% inhibition | µM or µg/mL |

| Ki | Inhibition constant | µM |

| Vmax | Maximum reaction velocity | (unit of product)/min |

| Km | Michaelis constant | µM |

Note: Specific quantitative data for this compound is not currently available in peer-reviewed literature. The table indicates the types of data that would be generated from inhibition studies.

Potential Applications in Drug Delivery

The amphiphilic nature of this compound, combining a hydrophilic hydroxyl group with a large lipophilic sterol and fatty acid backbone, makes it a candidate for use in drug delivery systems. Such molecules can self-assemble into various nanostructures, such as nanoparticles or liposomes, which can encapsulate and deliver therapeutic agents.

Caption: General workflow for the formulation and characterization of this compound-based drug delivery nanoparticles.

Experimental Protocols

The following are generalized protocols for investigating the potential biological activities of this compound. These protocols are based on standard methodologies and would require optimization for this specific compound.

Macrophage Nitric Oxide Production Assay

Objective: To determine if this compound stimulates nitric oxide (NO) production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) (positive control)

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in DMEM. The final solvent concentration should be non-toxic to the cells (typically <0.1%).

-

Remove the old media from the cells and replace it with fresh media containing different concentrations of this compound.

-

Include a vehicle control (solvent only) and a positive control (e.g., 1 µg/mL LPS).

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Nitrite (B80452) Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3) solution

-

96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add:

-

20 µL of various concentrations of this compound solution.

-

20 µL of α-glucosidase solution (in phosphate buffer).

-

Include a vehicle control and a positive control (acarbose).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Add 80 µL of Na2CO3 solution to stop the reaction.

-

Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Conclusion and Future Directions

This compound presents an intriguing profile for researchers in the biomedical and pharmaceutical fields. The preliminary data, though sparse, suggests potential therapeutic avenues in immunomodulation and metabolic disease. However, rigorous scientific investigation is required to validate these initial findings. Future research should focus on:

-

Quantitative Characterization: Detailed studies to determine the precise physicochemical properties of this compound.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm its effects on macrophage activation, α-glucosidase inhibition, and its potential role in atherosclerosis. This should include elucidation of the underlying molecular mechanisms and signaling pathways.

-

Drug Delivery System Development: Systematic formulation and characterization of this compound-based drug delivery systems to assess their efficacy for encapsulating and delivering various therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising applications of this compound.

References

The Untapped Potential of Cholesteryl Hydroxystearate in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate, a cholesterol ester, is emerging as a compound of significant interest within the biomedical research community. Its unique physicochemical properties, including its propensity to form liquid crystals, make it a versatile candidate for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, consolidating its known biological activities, potential therapeutic applications, and relevant experimental methodologies. While quantitative data on its specific efficacy remains nascent, this document aims to equip researchers with the foundational knowledge and procedural frameworks to explore its full potential in areas such as atherosclerosis, hypercholesterolemia, immunomodulation, and as a potential antidiabetic agent.

Introduction to this compound

This compound is an ester formed from cholesterol and hydroxystearic acid. The position of the hydroxyl group on the stearic acid chain can vary, with 12-hydroxystearate and 9-hydroxystearate being common isomers. This structural feature imparts amphiphilic properties to the molecule, influencing its self-assembly into various liquid crystalline structures. These ordered fluid phases are particularly relevant for biomedical applications, offering unique possibilities for drug delivery and interaction with biological membranes.

Chemical Structure:

Cholesteryl Hydroxystearate: A Lipid-Based Compound for Advanced Medical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a lipid-based compound with emerging potential in the medical field. Its unique physicochemical properties, stemming from the combination of the rigid cholesterol backbone and the hydroxyl-functionalized fatty acid chain, make it a versatile component for various biomedical applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its utility in drug delivery, immunomodulation, and diagnostics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel lipid-based therapeutics and diagnostic agents. While direct research on this compound is still developing, this guide draws upon existing knowledge of cholesterol esters and related lipid systems to provide a thorough understanding of its potential.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through established esterification methods. A common approach involves the reaction of cholesterol with 12-hydroxystearic acid, often in the presence of a catalyst.

Synthesis Protocols

2.1.1 Esterification using Acyl Chloride

This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, which then readily reacts with cholesterol.

-

Materials: 12-hydroxystearic acid, thionyl chloride (SOCl₂), cholesterol, pyridine (B92270), and an anhydrous non-polar solvent (e.g., toluene).

-

Procedure:

-

Reflux 12-hydroxystearic acid with an excess of thionyl chloride to produce 12-hydroxystearoyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting acyl chloride and an equimolar amount of cholesterol in anhydrous toluene.

-

Add a small amount of pyridine to act as a catalyst and scavenger for the HCl produced.

-

Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Cool the reaction mixture and wash with dilute acid, then with water to remove pyridine and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/acetone (B3395972) mixture).

-

2.1.2 Direct Esterification (Fischer Esterification)

This method involves the direct reaction of cholesterol and 12-hydroxystearic acid in the presence of an acid catalyst.

-

Materials: Cholesterol, 12-hydroxystearic acid, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a solvent that allows for azeotropic removal of water (e.g., toluene).

-

Procedure:

-

Dissolve equimolar amounts of cholesterol and 12-hydroxystearic acid in toluene.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards product formation.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize the catalyst with a weak base.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by recrystallization.

-

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in medical formulations. While specific experimental data for this compound is limited, the following table summarizes key computed and expected properties based on its structure and data from similar cholesterol esters.

| Property | Value | Source/Method |

| Molecular Formula | C₄₅H₈₀O₃ | PubChem |

| Molecular Weight | 669.1 g/mol | PubChem |

| Appearance | White, waxy solid | LookChem |

| Melting Point | ~75-80 °C | LookChem |

| Solubility | Soluble in non-polar solvents, practically insoluble in water. | LookChem |

| LogP (calculated) | ~15.6 | PubChem |

| Critical Micelle Concentration (CMC) | Not experimentally determined. Expected to be very low due to high hydrophobicity. | Inferred |

Medical Applications

This compound holds promise in several medical fields, primarily due to its biocompatibility and its ability to self-assemble into various structures.

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for the formulation of lipid-based drug delivery systems, such as nanoparticles and liposomes. These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

3.1.1 Nanoparticle Formulation

Nanoprecipitation is a common and straightforward method for preparing this compound-based nanoparticles.

-

Experimental Protocol: Nanoprecipitation

-

Organic Phase Preparation: Dissolve this compound and the hydrophobic drug (e.g., curcumin) in a water-miscible organic solvent (e.g., acetone or ethanol).

-

Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol) to prevent nanoparticle aggregation.

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent displacement causes the precipitation of the drug and this compound as nanoparticles.

-

Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.

-

Purification: The nanoparticles can be purified by centrifugation or dialysis to remove the free drug and excess stabilizer.

-

3.1.2 Characterization of Nanoparticles

| Parameter | Typical Values | Method |

| Particle Size | 100 - 300 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV (uncoated) | Electrophoretic Light Scattering (ELS) |

| Drug Loading (%) | 5 - 15% | UV-Vis Spectroscopy or HPLC |

| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy or HPLC |

Note: The actual values will depend on the specific formulation parameters such as the drug used, drug-to-lipid ratio, and the type and concentration of the stabilizer.

3.1.3 In Vitro Drug Release

The release of the encapsulated drug from this compound nanoparticles can be evaluated using a dialysis method.

-

Experimental Protocol: In Vitro Drug Release

-

Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Immunomodulatory Effects

Cholesterol and its derivatives are known to play a significant role in modulating the immune system. This compound may exert immunomodulatory effects by influencing the function of immune cells such as macrophages and T-lymphocytes.

3.2.1 Macrophage Activation and Nitric Oxide Production

Cholesteryl esters can influence macrophage activation and the production of signaling molecules like nitric oxide (NO). The potential mechanism involves the modulation of intracellular signaling pathways.

-

Hypothesized Signaling Pathway: Macrophage Activation

An In-depth Technical Guide to the Thermal Properties of Cholesteryl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Cholesteryl hydroxystearate, a cholesterol ester of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This document outlines its known thermal behavior, offers detailed experimental protocols for its characterization, and presents visual representations of its phase transitions and analytical workflows.

Introduction to this compound

This compound is an ester formed from cholesterol and 12-hydroxystearic acid. Like many cholesteryl esters, it exhibits liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal.[1] These characteristics are crucial for its application in drug delivery systems, as emollients in cosmetics, and in the formation of stable, non-greasy films.[][] Understanding the thermal behavior of this compound is paramount for predicting its stability, formulation compatibility, and performance under varying temperature conditions.

Thermal Properties and Phase Transitions

To provide a more detailed understanding of its likely thermal behavior, we can look at its close structural analog, Cholesteryl stearate (B1226849), which lacks the hydroxyl group on the stearic acid chain. The presence of the hydroxyl group in this compound is expected to introduce hydrogen bonding, which could influence its transition temperatures and enthalpies compared to Cholesteryl stearate.

Data Presentation: Thermal Properties of Cholesteryl Esters

The following table summarizes the known thermal data for this compound and its non-hydroxylated analog, Cholesteryl stearate. This comparison allows for an informed estimation of the thermal behavior of this compound.

| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |

| This compound | Crystalline Solid to Isotropic Liquid (Melting) | 75 - 80 | Not available | [] |

| Cholesteryl stearate | Crystalline to Isotropic Liquid | 83 | Not available | [4] |

| Isotropic Liquid to Cholesteric Phase | 79.5 | Not available | [4] | |

| Cholesteric to Smectic Phase | 75.5 | Not available | [4] |

Note: The hydroxyl group in this compound can form intermolecular hydrogen bonds, which may lead to a higher melting point and different liquid crystal phase transition temperatures compared to Cholesteryl stearate. Further experimental validation is required to determine the precise transition temperatures and enthalpies.

Experimental Protocols for Thermal Analysis

To accurately characterize the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary recommended techniques.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting points, crystallization temperatures, and the enthalpies of these transitions.

Objective: To determine the phase transition temperatures and associated enthalpies of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp up to 120°C at a heating rate of 10°C/min.

-

Hold at 120°C for 5 minutes to ensure complete melting.

-

Ramp down to 25°C at a cooling rate of 10°C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting, liquid crystal transitions) and exothermic (crystallization) events.

-

The melting point is typically taken as the onset of the melting endotherm.

-

The enthalpy of transition is calculated by integrating the area under the transition peak.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

Atmosphere: Nitrogen or air at a flow rate of 50 mL/min (to study decomposition in an inert or oxidative environment, respectively).

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition, which indicates the temperature at which significant weight loss begins.

-

The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the expected phase behavior of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties of this compound, providing a foundation for researchers and professionals in drug development and materials science. While a precise dataset for this specific compound is still emerging, the comparative data with Cholesteryl stearate offers valuable insights into its expected behavior. The detailed experimental protocols for DSC and TGA provide a clear roadmap for obtaining the necessary quantitative data to fully characterize this promising material. Further research is encouraged to elucidate the specific transition enthalpies and to explore the full potential of this compound in various applications.

References

Preliminary Investigation of Salacos HS: A Technical Overview for Formulation Scientists

Disclaimer: The following information is based on publicly available data regarding the cosmetic ingredient "Salacos HS." It is intended for researchers, scientists, and formulation development professionals in the cosmetics and personal care industry. "Salacos HS" as described in the available literature is a cosmetic ingredient and should not be confused with any therapeutic or pharmaceutical agent. No scientific literature was found describing "Salacos HS" in the context of drug development, clinical trials, or as a modulator of biological signaling pathways.

Introduction

Salacos HS is the trade name for the cosmetic ingredient Cholesteryl Hydroxystearate.[1][2] It is primarily utilized in cosmetic and personal care formulations for its emollient, viscosity-controlling, and skin-conditioning properties.[1] A related product, Salacos HS-6C, is Polyhydroxystearic Acid, which functions as a pigment dispersant.[3][4] This technical guide provides a summary of the available information on these ingredients.

Physicochemical Properties and Functions

The quantitative data available for Salacos HS and Salacos HS-6C is limited to typical physicochemical properties provided in technical datasheets.

Table 1: Summary of Salacos HS Properties

| Property | Description | Reference |

| INCI Name | This compound | [1] |

| Appearance | Light yellow petrolatum-like or waxy substance | [2] |

| Odor | Slightly characteristic | [2] |

| Primary Functions | Emollient, Viscosity Controlling Agent, Skin Conditioning Agent | [1] |

| Key Feature | Good water-holding capability, similar to intercellular lipids | [1][2] |

| Origin | Animal-based | [1] |

Table 2: Summary of Salacos HS-6C Properties

| Property | Description | Reference |

| INCI Name | Polyhydroxystearic Acid | [3] |

| Appearance | Light-brown liquid or petrolatum-like substance | [4] |

| Odor | Slightly characteristic | [4] |

| Primary Function | Pigment Dispersant | [3][4] |

| Key Feature | Excellent pigment dispersing ability | [3] |

| Origin | Vegetable-origin | [3][4] |

Applications in Cosmetic Formulations

The primary application of Salacos HS and Salacos HS-6C is in the formulation of various cosmetic products.

Salacos HS is recommended for use in:

Salacos HS-6C is recommended for use in:

Experimental Protocols and Performance Data

Detailed experimental protocols in the context of pharmacological studies are not available for Salacos HS. However, a product brochure for Salacos HS-6C provides some methods for evaluating its performance in cosmetic formulations.

Table 3: Performance Evaluation Protocols for Salacos HS-6C in Cosmetic Formulations

| Experiment | Methodology |

| Moisturizing Effect Evaluation | 1. Cleanse the skin with soap and acclimate at 20°C and 40% humidity for 30 minutes. 2. Measure baseline skin moisture. 3. Wash the skin with a creamy foaming cleanser containing 2% Salacos® HS-6C or a blank formulation. 4. Acclimate the skin again for 30 minutes under the same conditions. 5. Measure skin moisture post-washing and compare it to the baseline. |

| Foam Elasticity Measurement | 1. Prepare a solution of 1g of creamy foaming cleanser with 2% Salacos® HS-6C or a blank formulation in 20g of water. 2. Heat the solution to 30°C and foam by stirring with a disper mixer at 3,000 rpm for 2 minutes. 3. Measure the elasticity of the foam using a rheometer. |

| Pigment Dispersion Ability Test | 1. Mix 4g of the oil sample (containing the dispersant) with 20g of Titanium Dioxide uniformly at 25°C. 2. Titrate with Ethylhexyl Palmitate while stirring until the mixture forms a lump (Wet Point). 3. Continue adding Ethylhexyl Palmitate while stirring until the mixture starts to flow (Fluidity Point). 4. Evaluate the pigment dispersing ability by the Wet Point value and the difference between the Fluidity Point and Wet Point. |

| Sunscreen Stability Observation | 1. Prepare a sunscreen formulation with 1% Salacos® HS-6C and a blank formulation. 2. Shake both formulations and let them stand. 3. Observe the appearance and phase separation after 60 minutes. |

| In-vitro SPF Measurement | 1. Apply a defined amount of sunscreen onto a PMMA plate and let it rest for 15 minutes. 2. Measure the SPF value using an SPF analyzer. |

Logical Workflow of Salacos HS-6C in a Sunscreen Formulation

The following diagram illustrates the functional role of Salacos HS-6C in improving the performance of a sunscreen formulation.

Caption: Functional workflow of Salacos HS-6C in a sunscreen formulation.

Conclusion

The available data indicates that "Salacos HS" (this compound) and "Salacos HS-6C" (Polyhydroxystearic Acid) are functional ingredients for the cosmetic industry. Their roles are well-defined within the context of cosmetic formulation to act as emollients, viscosity modifiers, and pigment dispersants. There is no evidence in the scientific literature to suggest that these ingredients are being investigated as therapeutic agents for any medical condition. Researchers and drug development professionals seeking information on treatments for conditions sometimes abbreviated as "HS" (such as Hidradenitis Suppurativa) should look for specific therapeutic molecules and clinical trial data related to that disease, which are unrelated to the cosmetic ingredient Salacos HS.

References

An In-depth Technical Guide to the Core Synthesis Methods for Cholesteryl 12-Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 12-hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a molecule of significant interest in various scientific fields, including drug delivery and materials science. Its unique amphiphilic nature, combining the rigid steroidal backbone of cholesterol with the flexible, hydroxylated fatty acid chain, imparts valuable physicochemical properties. This technical guide provides a comprehensive overview of the fundamental methods for the synthesis of cholesteryl 12-hydroxystearate, focusing on direct esterification, the acyl chloride method, and enzymatic transesterification. Detailed experimental protocols, data presentation in tabular format, and visual representations of the synthetic pathways are included to facilitate understanding and replication by researchers.

Introduction

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid.[1] Cholesteryl 12-hydroxystearate incorporates 12-hydroxystearic acid, a saturated fatty acid distinguished by a hydroxyl group at its 12th carbon position. This hydroxyl group introduces a polar functionality into an otherwise nonpolar molecule, influencing its self-assembly properties and potential for further chemical modification. The synthesis of this specific cholesteryl ester can be approached through several classical and modern organic chemistry techniques. This guide will delve into the three primary methods: direct esterification, the acyl chloride method, and lipase-catalyzed transesterification.[]

Synthesis Methodologies

The synthesis of cholesteryl 12-hydroxystearate involves the formation of an ester linkage between the 3-β-hydroxyl group of cholesterol and the carboxylic acid group of 12-hydroxystearic acid. The choice of method depends on factors such as desired yield, purity requirements, and tolerance to different reaction conditions.

Direct Esterification (Steglich Esterification)

Direct esterification, particularly the Steglich esterification, is a mild and efficient method for forming ester bonds, even between sterically hindered alcohols like cholesterol and carboxylic acids.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[4][5]

-

Materials:

-

Cholesterol (1 equivalent)

-

12-Hydroxystearic Acid (1.1 - 1.5 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297)

-

-

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1 eq) and 12-hydroxystearic acid (1.2 eq) in anhydrous DCM.

-

Add DMAP (0.15 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) eluent system.

-

Upon completion, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.[6]

-

Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesteryl 12-hydroxystearate.[5]

-

Caption: Workflow for the synthesis of Cholesteryl 12-hydroxystearate via Steglich esterification.

Acyl Chloride Method

This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, 12-hydroxystearoyl chloride, which then readily reacts with cholesterol to form the ester. This is a two-step process.

-

Step 1: Synthesis of 12-Hydroxystearoyl Chloride

-

Materials:

-

12-Hydroxystearic Acid

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

-

Procedure:

-

In a fume hood, dissolve 12-hydroxystearic acid in the anhydrous solvent.

-

Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

-

Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain crude 12-hydroxystearoyl chloride. This is often used immediately in the next step.

-

-

-

Step 2: Esterification of Cholesterol

-

Materials:

-

Cholesterol

-

Crude 12-Hydroxystearoyl Chloride

-

Anhydrous solvent (e.g., Dichloromethane or Pyridine)

-

A mild base (e.g., Pyridine (B92270) or Triethylamine, if not used as the solvent)

-

-

Procedure:

-

Dissolve cholesterol in the anhydrous solvent.

-

If not using pyridine as the solvent, add a stoichiometric amount of a mild base.

-

Cool the solution to 0 °C.

-

Slowly add the crude 12-hydroxystearoyl chloride (dissolved in a small amount of the anhydrous solvent).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Perform an aqueous workup similar to the Steglich esterification (acidic, basic, and brine washes).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

-

-

Caption: Two-step synthesis of Cholesteryl 12-hydroxystearate via the acyl chloride method.

Lipase-Catalyzed Transesterification

Enzymatic methods offer a greener and more selective alternative to chemical synthesis. Lipases can catalyze the transesterification reaction between an ester of 12-hydroxystearic acid (e.g., methyl 12-hydroxystearate) and cholesterol.[7][8] This method often proceeds under milder conditions and can exhibit high regioselectivity.

-

Materials:

-

Cholesterol

-

Methyl 12-hydroxystearate

-

Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)[9]

-

Anhydrous organic solvent (e.g., Toluene or Hexane)

-

Molecular sieves (optional, to remove methanol (B129727) byproduct)

-

-

Procedure:

-

Dissolve cholesterol and methyl 12-hydroxystearate in the anhydrous organic solvent in a reaction vessel.

-

Add the immobilized lipase to the mixture.

-

If desired, add activated molecular sieves to the reaction to remove the methanol byproduct and drive the equilibrium towards the product.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, filter off the immobilized lipase for reuse.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired cholesteryl ester from unreacted starting materials and any byproducts.

-

Caption: Workflow for the enzymatic synthesis of Cholesteryl 12-hydroxystearate.

Data Presentation

While specific yield and purity data for the synthesis of Cholesteryl 12-hydroxystearate are not extensively reported in the literature, the following table provides a comparative summary of what can be expected from each method based on analogous reactions.

| Synthesis Method | Typical Yield | Purity before Chromatography | Key Advantages | Key Disadvantages |

| Direct Esterification (Steglich) | 60-85% | Moderate | Mild reaction conditions, good for sterically hindered substrates.[3] | Formation of DCU byproduct can complicate purification; DCC is an allergen.[4][6] |

| Acyl Chloride Method | 70-90% | Moderate to High | High reactivity of acyl chloride leads to faster reactions and potentially higher yields. | Requires an extra step to synthesize the acyl chloride; reagents like SOCl₂ are corrosive. |

| Lipase-Catalyzed Transesterification | 50-95% (variable) | High | Environmentally friendly, high selectivity, mild conditions, reusable catalyst.[10] | Slower reaction rates, potential for enzyme denaturation, higher initial cost of enzyme. |

Characterization

The successful synthesis of cholesteryl 12-hydroxystearate should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product. The product, being less polar than cholesterol and 12-hydroxystearic acid, will have a higher Rf value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Key signals to identify include those from the cholesterol backbone, the long aliphatic chain of the stearate, and the characteristic signals of the ester linkage and the hydroxyl group.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹ and a broad O-H stretch from the hydroxyl group around 3400 cm⁻¹.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the desired product.

Conclusion

The synthesis of cholesteryl 12-hydroxystearate can be effectively achieved through direct esterification, the acyl chloride method, or enzymatic transesterification. The choice of method will be dictated by the specific requirements of the research, including scale, desired purity, and available resources. The Steglich esterification offers a reliable and mild approach, while the acyl chloride method provides a more reactive route. For a green and highly selective synthesis, lipase-catalyzed transesterification is an excellent option. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important molecule.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. benchchem.com [benchchem.com]

- 7. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Cholesteryl hydroxystearate

An In-depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1][2][3] This molecule combines the rigid, hydrophobic sterol backbone of cholesterol with a long, hydroxylated fatty acid chain, resulting in unique physicochemical properties. These characteristics make it a subject of interest in various fields, including cosmetics, where it functions as an emollient and viscosity-controlling agent, and in biomedical research for its potential role in drug delivery and treating conditions like atherosclerosis.[][][6][7][8] This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is a white, waxy, crystalline solid.[1][9] It is highly resistant to water and soluble in non-polar solvents.[1][9] Its amphiphilic nature, derived from the hydrophilic 3-hydroxy group of cholesterol and the hydroxyl group on the stearate (B1226849) chain, combined with a large hydrophobic domain, is key to its function in various applications.[6]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C45H80O3 | [][9][10][11] |

| Molecular Weight | 669.11 - 669.13 g/mol | [][9][10][11] |

| CAS Number | 40445-72-5 | [9][10] |

| Appearance | White to slightly yellowish, waxy solid | [1][9] |

| Melting Point | Approx. 75-80 °C | [9] |

| Water Solubility | 3.484e-012 mg/L @ 25 °C (estimated) | [12] |

| XlogP3-AA | 15.6 (estimated) | [12] |

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate[][10]

Synonyms: Cholesteryl 12-hydroxystearate, Salacos HS, Estemol CHS, Cholest-5-en-3-ol (3.beta.)-, 12-hydroxyoctadecanoate.[][9][10][12]

Molecular Structure and Synthesis

This compound is synthesized through the esterification of cholesterol and 12-hydroxystearic acid. This can be achieved via several chemical methods, including direct esterification, or by using acyl chlorides or ester exchange reactions.[] The resulting molecule consists of the cholesterol steroid nucleus linked to the C18 hydroxy fatty acid chain through an ester bond at the 3-position of the cholesterol ring.

Caption: Synthesis pathway of Cholesteryl 12-Hydroxystearate.

Experimental Protocols and Characterization

The analysis and characterization of cholesteryl esters like this compound involve a combination of chromatographic, spectrometric, and thermal analysis techniques.

Chromatographic Separation

Methodology: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for isolating and purifying cholesteryl esters from complex mixtures.

-

Sample Preparation: Lipid extraction from biological samples is performed using established protocols. For analysis, samples can be dissolved in a non-polar solvent like hexane.

-

Solid-Phase Extraction (SPE): To separate cholesteryl esters from free sterols and other lipids, a silica (B1680970) gel column can be used. Cholesteryl esters are typically eluted first with a non-polar mobile phase such as hexane/ethyl acetate (B1210297) (90/10, v/v).[13]

-

Thin-Layer Chromatography (TLC): For qualitative analysis and purification, samples can be spotted on silica gel plates and developed using a solvent system like hexane/ether/acetic acid (70/30/1, v/v).[13] Spots can be visualized using a fluorescent spray like primuline.[13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the direct profiling and quantification of individual cholesteryl ester species.[14]

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detailed structural analysis and sensitive quantification.

-

GC-MS Protocol:

-

Derivatization: For GC-MS analysis, the hydroxyl group on the stearate moiety is typically derivatized (e.g., trimethylsilylation) after extraction and purification. The ester bond may also be cleaved (transmethylation) to analyze the fatty acid component separately.

-

Analysis: The derivatized sample is injected into the GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.351) is often observed.[15][16][17]

-

-

LC-MS/MS Protocol:

-

Ionization: Liquid chromatography is coupled with a mass spectrometer using an ESI source. Cholesteryl esters can be analyzed as lithiated or ammoniated adducts in positive ion mode.[16][17]

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion generates specific fragment ions. The unmodified cholestenyl cation (m/z 369) is a characteristic fragment when the oxidation or modification is on the fatty acyl chain.[18]

-

Quantification: High-throughput quantification can be achieved using direct flow injection analysis and selected reaction monitoring (SRM) with appropriate internal standards (e.g., deuterated cholesterol).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While NMR has lower sensitivity compared to MS, it is non-destructive and provides unambiguous structural elucidation.[19]

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the molecule. Key signals would include those from the cholesterol steroid backbone, the long aliphatic chain of the stearate, the proton adjacent to the hydroxyl group on the stearate, and the protons of the ester linkage.[19][20][21]

Thermal Analysis

Methodology: Differential Scanning Calorimetry (DSC) is used to study the thermotropic behavior of this compound, including its melting point and any liquid crystalline phase transitions.[22]

-

Protocol:

-

A small, precisely weighed amount of the sample is sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or phase transitions, appear as peaks. The peak maximum provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.[23] This technique is crucial for understanding the physical state of the ester at different temperatures.[22][24]

References

- 1. ferwer.com [ferwer.com]

- 2. ewg.org [ewg.org]

- 3. parchem.com [parchem.com]

- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery [mdpi.com]

- 7. HDL as a drug and nucleic acid delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. specialchem.com [specialchem.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | C45H80O3 | CID 66646265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. This compound, 40445-72-5 [thegoodscentscompany.com]

- 13. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]

- 14. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cholesterol(57-88-5) 1H NMR [m.chemicalbook.com]

- 22. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mriquestions.com [mriquestions.com]

Methodological & Application

Application Notes and Protocols for Cholesteryl Hydroxystearate Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, a derivative of cholesterol, is a lipid compound with significant potential in the development of novel drug delivery systems.[] Its biocompatibility and ability to form stable nanoparticle structures make it an attractive candidate for encapsulating and delivering therapeutic agents. These application notes provide a detailed protocol for the formulation of this compound nanoparticles, drawing upon established methods for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The protocols outlined below are intended as a starting point and may require optimization depending on the specific application and encapsulated drug.

Data Presentation: Physicochemical Properties of Lipid Nanoparticles

The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with cholesterol or its derivatives, providing a reference for expected outcomes when formulating this compound nanoparticles.

| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Reference |

| Particle Size (Z-average, nm) | 100 - 400 | 50 - 300 | [2][3] |

| Polydispersity Index (PDI) | < 0.3 | < 0.25 | [3] |

| Zeta Potential (mV) | -1.6 to -30 | -1.6 to -30 | [3] |

| Encapsulation Efficiency (%) | 86 - 98 | > 90 | [4] |

Experimental Protocols

Materials and Equipment

-

Lipid Phase: this compound, Co-lipid (e.g., stearic acid, Precirol® ATO 5)

-

Aqueous Phase: Purified water (Milli-Q® or equivalent)

-

Surfactant/Emulsifier: Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68), or Lecithin[5]

-

Drug: Active Pharmaceutical Ingredient (API)

-

Organic Solvent (optional): Ethanol (B145695), acetone

-

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax®)

-

High-pressure homogenizer or Microfluidizer

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

-

Transmission Electron Microscope (TEM)

-

Dialysis tubing or centrifugal filter units for purification

-

Formulation Method 1: High-Pressure Homogenization (HPH)

This method is suitable for producing stable and uniform nanoparticles and is scalable for industrial production.[5]

-

Preparation of Lipid Phase:

-

Melt the this compound and any co-lipid at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

-

If encapsulating a lipophilic drug, dissolve it in the molten lipid phase.

-

-

Preparation of Aqueous Phase:

-

Heat the purified water containing the surfactant to the same temperature as the lipid phase.

-

If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.

-

-

Pre-emulsion Formation:

-

Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

-

-

Homogenization:

-

Immediately subject the pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

-

-

Cooling and Nanoparticle Formation:

-

Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.

-

Formulation Method 2: Solvent Evaporation/Injection

This method is useful for thermolabile drugs as it can be performed at lower temperatures.[5]

-

Preparation of Organic Phase:

-

Dissolve this compound and the lipophilic drug in a water-miscible organic solvent (e.g., ethanol or acetone).

-

-

Preparation of Aqueous Phase:

-

Prepare an aqueous solution containing the surfactant.

-

-

Nanoparticle Formation:

-

Inject the organic phase rapidly into the aqueous phase under moderate magnetic stirring.

-

The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

-

-

Solvent Removal:

-

Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator or by dialysis.

-

Purification of Nanoparticles

-

Dialysis: Dialyze the nanoparticle suspension against purified water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove excess surfactant and unencapsulated drug.

-

Centrifugation: Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase. Resuspend the nanoparticle pellet in fresh purified water.

Characterization of Nanoparticles

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the nanoparticle suspension with purified water.

-

Analyze the sample using a dynamic light scattering (DLS) instrument.

-

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Separate the unencapsulated drug from the nanoparticles by centrifugation.

-

Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

-

-

Morphology:

-

Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). A negative staining agent (e.g., phosphotungstic acid) may be required.

-

Visualizations

Caption: Experimental workflow for this compound nanoparticle formulation.

Caption: Interrelationship of nanoparticle quality attributes.

References

- 2. EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. Frontiers | Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury [frontiersin.org]

- 5. jddtonline.info [jddtonline.info]

Application Notes and Protocols: Utilizing Cholesteryl Hydroxystearate in Liquid Crystal Display Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, an ester of cholesterol and hydroxystearic acid, is a chiral molecule that can be employed as a dopant in nematic liquid crystals to induce a cholesteric (or chiral nematic) liquid crystal phase.[1] This induced helical structure gives rise to unique optical properties, such as selective reflection of light, which are fundamental to the operation of certain types of liquid crystal displays (LCDs).[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication of cholesteric liquid crystal displays. The protocols are intended to guide researchers through the process of material preparation, device fabrication, and characterization. While this compound is also used in cosmetics, this document focuses on its application in electro-optical devices.[3][4]

Physical and Chemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while general properties are available, specific quantitative data regarding its performance as a chiral dopant in common nematic hosts for display applications, such as its Helical Twisting Power (HTP), are not extensively reported in the available literature. The HTP is a critical parameter that defines the ability of a chiral molecule to induce a helical structure in a nematic host.[2][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| Chemical Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate | [6] |

| CAS Number | 40445-72-5 | [6][7] |

| Molecular Formula | C45H80O3 | [6][8] |

| Molecular Weight | 669.11 g/mol | [6][8] |

| Appearance | White, waxy solid | [7] |

| Solubility | Soluble in non-polar solvents. Insoluble in water. | [3][7] |

| Melting Point | Approximately 75-80°C | [7] |

Principle of Operation: Cholesteric Liquid Crystal Displays

Cholesteric liquid crystal displays (ChLCDs) operate based on the unique properties of the cholesteric phase. By doping a nematic liquid crystal with a chiral molecule like this compound, a helical structure is formed.[1] This structure can exist in different states, primarily the planar (reflecting) and focal conic (scattering or transparent) states. The transition between these states can be controlled by an applied electric field, forming the basis of the display's operation.[9][10]

The pitch (p) of the helical structure, which is the distance over which the director rotates by 360°, is inversely proportional to the concentration (c) of the chiral dopant and its Helical Twisting Power (HTP).[2][5] The relationship is given by the formula:

p = 1 / (HTP * c)

The selective reflection wavelength (λ₀) is determined by the pitch and the average refractive index (n) of the liquid crystal:

λ₀ = n * p

By carefully selecting the concentration of this compound, the reflection wavelength can be tuned, in principle, across the visible spectrum.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a cholesteric liquid crystal display using this compound as a chiral dopant.

Protocol 1: Preparation of the Cholesteric Liquid Crystal Mixture

This protocol describes the preparation of a cholesteric liquid crystal mixture by doping a nematic liquid crystal host with this compound. A common nematic host used in research is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).

Materials:

-

Nematic liquid crystal (e.g., 5CB)

-

This compound

-

Glass vial

-

Hot plate with magnetic stirring

-

Precision balance

Procedure:

-

Accurately weigh the calculated amounts of the nematic liquid crystal and this compound and place them in a clean glass vial.

-

Heat the vial on a hot plate to a temperature above the clearing point of the nematic liquid crystal and the melting point of this compound (e.g., 85-90°C).

-

Gently stir the mixture using a magnetic stirrer until the this compound is completely dissolved and the mixture is homogeneous.

-

Slowly cool the mixture to room temperature. The mixture is now ready for cell filling.

Protocol 2: Liquid Crystal Display Cell Fabrication

This protocol outlines the fabrication of a basic liquid crystal cell.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Alignment layer material (e.g., polyimide solution)

-

Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

-

UV-curable epoxy

-

Spacers of desired thickness (e.g., 5-10 µm)

-

Spin coater

-

Hot plate

-

UV lamp

-

Rubbing machine (or manual rubbing setup)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas.

-

Alignment Layer Coating:

-

Deposit a thin layer of polyimide solution onto the ITO surface of each substrate using a spin coater. The spinning speed and time should be optimized to achieve a uniform layer of a few tens of nanometers.

-

Pre-bake the coated substrates on a hot plate to evaporate the solvent (e.g., 80°C for 5 minutes).

-

Hard-bake the substrates at a higher temperature (e.g., 180-200°C for 1 hour) to cure the polyimide.[11]

-

-

Rubbing:

-

Create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth-wrapped roller.[11] The rubbing direction on the two substrates should be anti-parallel for a standard twisted nematic-like cell structure.

-

-

Cell Assembly:

-

Dispense a line of UV-curable epoxy along the edges of one of the substrates, leaving a small gap for filling.

-

Mix the desired size spacers into the epoxy or sprinkle them onto the substrate to ensure a uniform cell gap.

-

Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions anti-parallel.

-

Gently press the substrates together and expose the edges to a UV lamp to cure the epoxy and seal the cell.

-

-

Cell Filling:

-

Heat the prepared cholesteric liquid crystal mixture to its isotropic phase.

-

Place a drop of the mixture at the filling gap of the empty cell.

-

Fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber.

-

Seal the filling gap with a small amount of UV-curable epoxy and cure it.

-

-

Annealing: Slowly cool the filled cell to room temperature to allow for the formation of a well-aligned cholesteric texture.

Protocol 3: Electro-Optical Characterization

This protocol describes the basic characterization of the fabricated ChLCD cell.

Materials:

-

Function generator

-

Voltage amplifier

-

Polarizing optical microscope

-

Photodetector

-

Oscilloscope

-

Light source

Procedure:

-

Texture Observation: Observe the liquid crystal texture under a polarizing optical microscope. In the initial state, a planar or focal conic texture should be visible.

-

Switching Voltage:

-

Apply an AC square wave voltage to the ITO electrodes of the cell.

-

Gradually increase the voltage and observe the change in the liquid crystal texture. The voltage at which the texture switches from planar to focal conic or from focal conic to homeotropic (transparent) is the threshold voltage.

-

-

Response Time Measurement:

-

Apply a square wave voltage to switch the cell between its two states.

-

Measure the change in light transmission through the cell using a photodetector connected to an oscilloscope.

-

The rise time (time to switch ON) and decay time (time to switch OFF) can be determined from the oscilloscope trace.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental work.

Table 2: Properties of this compound Doped Nematic Liquid Crystal Mixtures

| Nematic Host | Dopant Concentration (wt%) | Helical Pitch (µm) | Selective Reflection Wavelength (nm) | Clearing Point (°C) |

| 5CB | 1.0 | Experimental Value | Experimental Value | Experimental Value |

| 5CB | 2.0 | Experimental Value | Experimental Value | Experimental Value |

| 5CB | 5.0 | Experimental Value | Experimental Value | Experimental Value |

| Other | ... | ... | ... | ... |

Table 3: Electro-Optical Performance of the Fabricated ChLCD

| Dopant Concentration (wt%) | Switching Voltage (V) | Rise Time (ms) | Decay Time (ms) | Contrast Ratio |